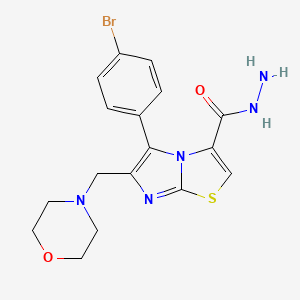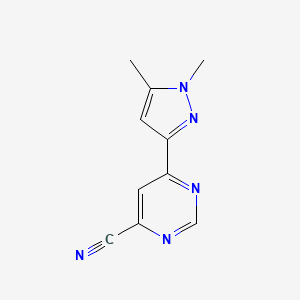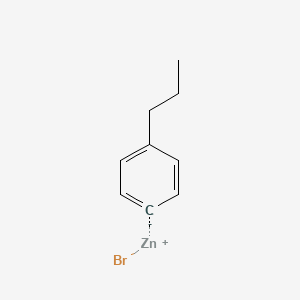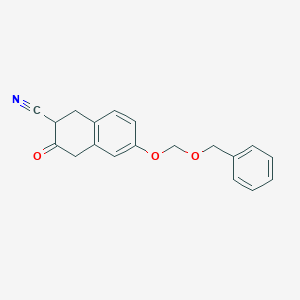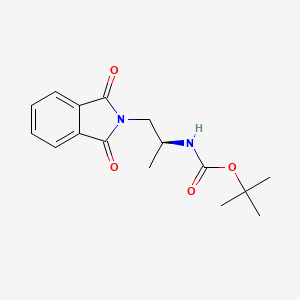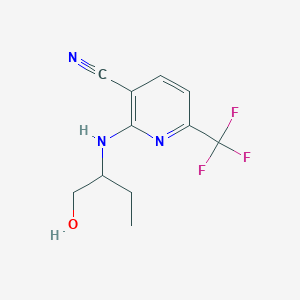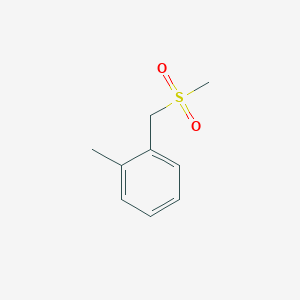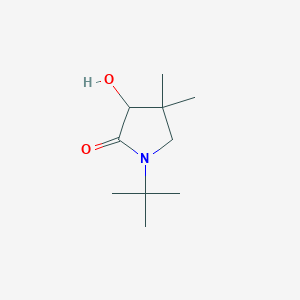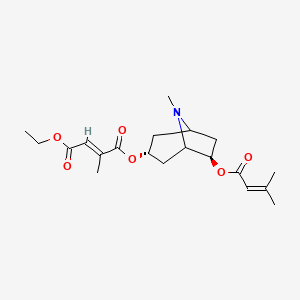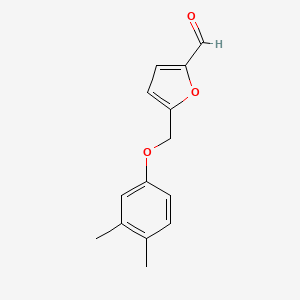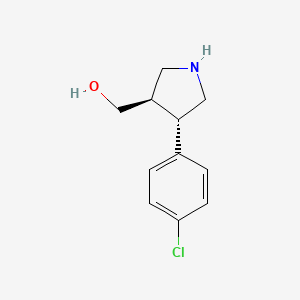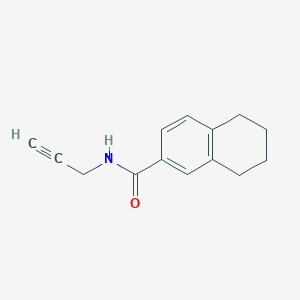
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core with a carboxamide group and a propynyl substituent, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones irrespective of the substituent nature at the triple bond . The reaction conditions often include the use of organic solvents and gaseous HCl for processing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used in the absence of an external photosensitizer.
Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Major Products
Oxidation: Formamides are produced in good yields under mild conditions.
Substitution: Benzimidazole-2-thiones are formed.
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiulcer and anticancer properties.
Medicine: Potential use as an immunomodulator and in the treatment of rheumatoid arthritis.
Industry: Applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: Used in similar cyclocondensation reactions.
Propargylamines: Known for their cytotoxic activity and applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
N-prop-2-ynyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h1,7-8,10H,3-6,9H2,(H,15,16) |
Clé InChI |
RBHOEVNAFMDYDC-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)C1=CC2=C(CCCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


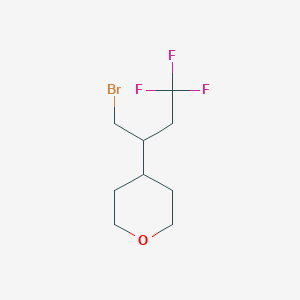
![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
